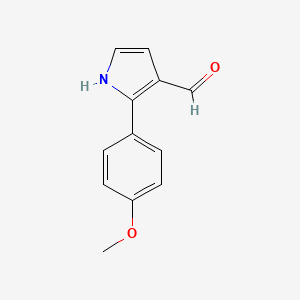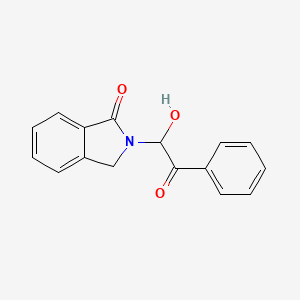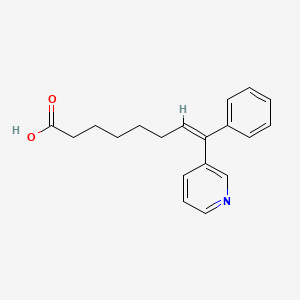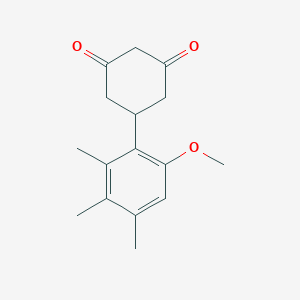![molecular formula C10H10N2S B14377895 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline CAS No. 90070-14-7](/img/structure/B14377895.png)
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline typically involves the condensation of a thieno[3,4-b]quinoxaline precursor with appropriate reagents under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a thieno[3,4-b]quinoxaline derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
科学研究应用
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the thieno ring.
Thieno[3,4-b]quinoxaline: A closely related compound with a fused thieno ring system.
5,6,7,8-Tetrahydroquinoxaline: A similar compound without the thieno ring.
Uniqueness
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90070-14-7 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydrothieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H10N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h5-6H,1-4H2 |
InChI 键 |
JDXBVQDYBTXCHH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=CSC=C3N=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



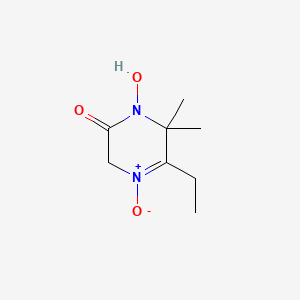
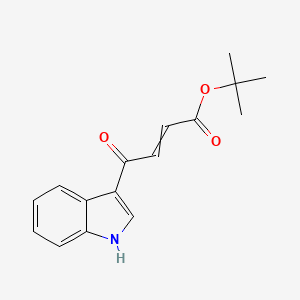
![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
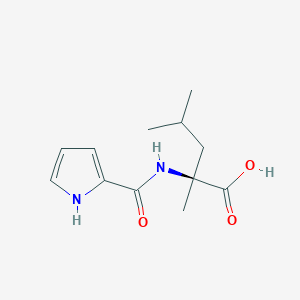


![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
